Einecs 276-776-1
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Overview
Description
Preparation Methods
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione typically involves the reaction of thiourea with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione can be compared with other similar compounds, such as:
1,3,4-thiadiazole-2-thione: A related compound with similar chemical properties but different biological activities.
5,5’-dithiobis(2-nitrobenzoic acid): Another sulfur-containing compound used in biochemical assays.
2,2’-dithiodipyridine: A compound with similar reactivity but different applications in chemistry and biology. The uniqueness of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
72710-79-3 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-4(2,5)3-6/h1-7H,(H,10,11);6H,3,5H2,1-2H3/b7-6+; |
InChI Key |
DKVVOPMNXWPUGL-UHDJGPCESA-N |
Isomeric SMILES |
CC(C)(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(CO)N.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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